molecular formula C15H13ClO4 B6407020 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1261930-71-5

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6407020
CAS No.: 1261930-71-5
M. Wt: 292.71 g/mol
InChI Key: CVOOUALKVUSDNA-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of both chloro and methoxy substituents on a benzoic acid core

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOOUALKVUSDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691108
Record name 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-71-5
Record name 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-methoxyphenylboronic acid and 5-methoxybenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with the benzoic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Suzuki-Miyaura coupling reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 3-(5-chloro-2-methoxyphenyl)-5-methoxybenzaldehyde or this compound.

    Reduction: Formation of 3-(2-methoxyphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of 3-(5-azido-2-methoxyphenyl)-5-methoxybenzoic acid or 3-(5-thio-2-methoxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

    Effects: The compound may exert its effects by inhibiting enzyme activity or altering receptor function, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)acetic acid
  • 5-Chloro-2-methoxyphenylboronic acid
  • 2-Chloro-5-methoxyphenylboronic acid

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

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